2-(3-{3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}propyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{3-[3-(3,4-DIETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(3,4-DIETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-diethoxyphenethylamine with a quinazolinone derivative, followed by a series of cyclization and functional group transformations to introduce the isoindole moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(3,4-DIETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{3-[3-(3,4-DIETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A precursor in the synthesis of various isoindole derivatives.
Quinazolinone Derivatives: Known for their diverse biological activities and therapeutic potential.
Uniqueness
2-{3-[3-(3,4-DIETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its specific structural features that confer distinct biological activities and chemical reactivity. Its combination of isoindole and quinazoline moieties makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C31H31N3O5 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-[3-[3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C31H31N3O5/c1-3-38-26-16-15-21(20-27(26)39-4-2)17-19-33-28(32-25-13-8-7-12-24(25)31(33)37)14-9-18-34-29(35)22-10-5-6-11-23(22)30(34)36/h5-8,10-13,15-16,20H,3-4,9,14,17-19H2,1-2H3 |
InChI Key |
IQAODHTYAWLTAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)CCCN4C(=O)C5=CC=CC=C5C4=O)OCC |
Origin of Product |
United States |
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